N1-phenethyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide
Description
N1-Phenethyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a phenethyl group at the N1-position and a 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl moiety at the N2-position. The compound features a sulfonamide group attached to a piperidine ring, with a thiophene heterocycle contributing to its electronic and steric properties.
Properties
IUPAC Name |
N'-(2-phenylethyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S2/c25-20(22-13-11-17-7-2-1-3-8-17)21(26)23-14-12-18-9-4-5-15-24(18)30(27,28)19-10-6-16-29-19/h1-3,6-8,10,16,18H,4-5,9,11-15H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOFQSPGSBVJSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-phenethyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials, such as 2-chloroethylamine hydrochloride and thiophene-2-sulfonyl chloride.
Coupling Reaction: The piperidine intermediate is then coupled with phenethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired oxalamide compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N1-phenethyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the oxalamide compound.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N1-phenethyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N1-phenethyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
W-15 and W-18
W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) and W-18 (1-(4-nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) share structural similarities with the target compound, including:
- Core Structure : A phenethyl-piperidinyl scaffold with sulfonamide substitution.
- Key Differences :
*Estimated based on structural analogs.
Oxalamide Derivatives
EFSA-Reported Oxalamides
Key comparisons:
- Structural Similarities : Oxalamide backbone with N1/N2 substitutions.
- Key Differences: The EFSA compounds feature pyridinylethyl and dimethoxybenzyl groups, whereas the target compound uses phenethyl and thiophene-sulfonyl-piperidinyl groups. The EFSA oxalamides exhibit high NOEL values (100 mg/kg bw/day) due to rapid metabolism into non-toxic fragments .
Thiophene-Containing Analogs
The thiophene-sulfonyl group in the target compound distinguishes it from other sulfonamides. Thiophene rings are known to enhance metabolic stability and modulate electronic properties compared to phenyl or pyridinyl groups. For example:
- Electron Withdrawing Effects : Thiophene’s sulfur atom may increase sulfonamide acidity, influencing receptor binding.
Research Findings and Implications
- Receptor Interactions : The phenethyl-piperidinyl motif suggests possible opioid receptor engagement, akin to W-15/W-18, but the oxalamide backbone could alter binding kinetics .
- Synthetic Accessibility : Thiophene-sulfonyl groups are synthetically tractable via methods similar to those in thioamide synthesis (e.g., ynamide-mediated protocols) .
Biological Activity
N1-phenethyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 449.6 g/mol. Its structure includes a phenethyl group, a piperidine ring, and a thiophenesulfonamide moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H27N3O4S2 |
| Molecular Weight | 449.6 g/mol |
| CAS Number | 898406-37-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Oxalamide Linkage : This can be achieved through the reaction of an amine with an oxalyl chloride.
- Introduction of the Thiophenesulfonyl Group : This may involve sulfonation reactions where thiophene derivatives are treated with sulfonating agents.
- Piperidine Modification : The piperidine ring can be functionalized to introduce various substituents that enhance biological activity.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, particularly in the context of antiviral properties.
The proposed mechanism involves binding to viral proteins or cellular receptors, thereby preventing viral entry into host cells. This is particularly significant in the context of HIV, where targeting the initial stages of infection can be crucial for therapeutic intervention.
Case Study 1: HIV Entry Inhibition
In vitro studies have demonstrated that structurally related oxalamides effectively inhibit HIV infection by interfering with the virus's ability to bind to host cell receptors . These findings suggest that this compound could also serve as a candidate for further antiviral research.
Case Study 2: Interaction with Biological Targets
Another study highlighted the interaction of similar compounds with various enzymes and receptors. The presence of hydrophobic groups in the phenethyl moiety likely facilitates binding within hydrophobic pockets of proteins, enhancing their biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
